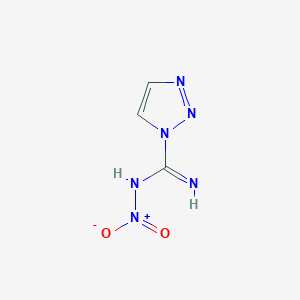

N-(N-Nitroamidino)triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(N-Nitroamidino)triazole is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in energetic materials and other specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Nitroamidino)triazole typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea . This reaction yields this compound instead of the expected 1-[5(3)-amino-1,2,4-triazol-3(5)-yl]-2-nitroguanidine . The reaction conditions usually involve moderate temperatures and the use of solvents like acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the compound’s energetic nature.

Chemical Reactions Analysis

Types of Reactions

N-(N-Nitroamidino)triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.

Reduction: Reduction reactions can modify the nitro group, potentially leading to different derivatives.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

N-(N-Nitroamidino)triazole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing other nitrogen-rich compounds and energetic materials.

Biology: The compound’s derivatives may have potential biological activities, although specific applications are still under investigation.

Medicine: Triazole derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar uses.

Industry: Its energetic properties make it a candidate for use in explosives and propellants.

Mechanism of Action

The mechanism of action of N-(N-Nitroamidino)triazole involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to various effects, such as the release of energy in energetic materials or binding to biological targets in medicinal applications . The exact pathways and molecular targets are still subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of N-(N-Nitroamidino)triazole.

3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.

3-Nitro-1,2,4-triazole-5-one: Another energetic material with comparable detonation performance to RDX and HMX.

Uniqueness

This compound stands out due to its specific nitroamidino group, which imparts unique energetic properties and potential for various applications. Its synthesis from readily available precursors also makes it an attractive compound for further research and development.

Biological Activity

N-(N-Nitroamidino)triazole is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their significant pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound contains a triazole ring structure which is pivotal for its biological activity. The presence of the nitroamidino group enhances its interaction with biological targets, potentially influencing its pharmacodynamics.

The biological activity of triazoles often involves:

- Inhibition of Ergosterol Synthesis : Triazoles disrupt the synthesis of ergosterol, a crucial component of fungal cell membranes, by inhibiting cytochrome P450 enzymes (CYPs), particularly CYP51 .

- Antimicrobial Activity : The triazole scaffold has been associated with broad-spectrum antimicrobial properties, targeting both gram-positive and gram-negative bacteria as well as fungi .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. For instance, compounds containing nitrotriazole moieties have shown maximum antifungal activity against various fungal strains . In vitro studies have demonstrated effective inhibition of fungal growth through mechanisms involving ergosterol disruption.

Antibacterial Activity

Triazoles, including this compound, have shown promising antibacterial effects. A study reported that derivatives with aryl substituents at specific positions exhibited reasonable antibacterial activity against several strains . The mode of action typically involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity .

Anticancer Potential

The anticancer properties of triazoles are also notable. Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The nitro group in this compound may enhance its efficacy against resistant cancer cell lines.

Case Studies

Properties

CAS No. |

138090-35-4 |

|---|---|

Molecular Formula |

C3H4N6O2 |

Molecular Weight |

156.10 g/mol |

IUPAC Name |

N-nitrotriazole-1-carboximidamide |

InChI |

InChI=1S/C3H4N6O2/c4-3(6-9(10)11)8-2-1-5-7-8/h1-2H,(H2,4,6) |

InChI Key |

JBOCNEJKRDYMBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)C(=N)N[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.